Biotin Diacid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628691 | |
| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57671-79-1 | |
| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Stereochemical Characterization of Biotin Diacid
Systematic IUPAC Naming Conventions for 4-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]butane-1,1-dicarboxylic Acid
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for Biotin (B1667282) Diacid is a descriptive composite that defines every structural feature of the molecule. The name can be deconstructed as follows:
Parent Chain: The name concludes with butane-1,1-dicarboxylic acid. This identifies the principal chain as a four-carbon alkane (butane) substituted with two carboxylic acid groups (dicarboxylic acid) both located on the first carbon (-1,1-).
Substituent: The prefix 4-[...] indicates that a complex substituent is attached to the fourth carbon of the butane (B89635) chain.
Bicyclic System: The substituent itself is the biotin core, named (3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl.
1H-thieno[3,4-d]imidazole: This describes the fused heterocyclic system, where a thiophene (B33073) ring (thieno) is fused to an imidazole (B134444) ring. The [3,4-d] notation specifies that the fusion occurs at the 3,4-face of the thiophene ring and the 'd' face of the imidazole ring.
hexahydro-: This prefix indicates that the bicyclic system is fully saturated with hydrogen atoms.
2-Oxo-: A carbonyl group (C=O) is present at the number 2 position of the imidazole ring, forming a cyclic urea (B33335) (ureido) moiety.
-4-yl: This suffix signifies that the bicyclic system is attached to the parent butane chain via its number 4 position.
(3aS,4S,6aR)-: This crucial prefix denotes the absolute stereochemistry at the three chiral centers of the molecule, as detailed in the following section.
Stereoisomeric Considerations and Absolute Configuration Assignment of Biotin Diacid
This compound possesses three stereogenic centers within its bicyclic core at positions 3a, 4, and 6a. The number of possible stereoisomers is therefore 2³, or eight. The specific name refers to the single isomer with the same absolute configuration as naturally occurring d-(+)-Biotin. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduopenochem.orgfiveable.mewikipedia.orglibretexts.org
Cahn-Ingold-Prelog (CIP) System: This system assigns priorities (1-4, with 1 being the highest) to the four substituents attached to a chiral center based on atomic number. The molecule is then oriented so the lowest priority group (4) points away from the viewer. The configuration is designated 'R' (from Latin rectus, right) if the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, and 'S' (from Latin sinister, left) if it proceeds counter-clockwise. fiveable.mewikipedia.orglibretexts.org
The absolute configuration for this compound is:
4S: At carbon 4, the highest priority is the sulfur atom (1), followed by the butane diacid side chain (2), and then the C3a bridgehead carbon (3). The hydrogen atom is the lowest priority (4). The resulting configuration is S.
3aS: At the bridgehead carbon 3a, the neighboring nitrogen (N3) has the highest priority (1), followed by the C4 carbon (2), and the other bridgehead carbon C6a (3). The hydrogen atom is priority 4. This gives an S configuration.
6aR: At the second bridgehead carbon 6a, the sulfur-adjacent C4 has the highest priority (1), followed by the N1-adjacent carbon of the ureido ring (2), and then the C3a bridgehead carbon (3). The hydrogen atom is priority 4. This results in an R configuration.
The all-cis arrangement of the substituents on the tetrahydrothiophene (B86538) ring is a defining feature of this biologically relevant stereoisomer.
Structural Elucidation via Advanced Spectroscopic Methodologies
As specific experimental data for this compound is not widely available in peer-reviewed literature, the following sections present the well-characterized spectroscopic data for the parent compound, d-Biotin. A detailed analysis of the expected spectral differences for this compound is provided based on established chemical principles.
NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The expected ¹H NMR spectrum for this compound would show characteristic shifts for the protons in the bicyclic core and the side chain. The table below lists the known chemical shifts for d-Biotin for comparison.
| Proton Assignment (Biotin) | Chemical Shift (δ) ppm | Predicted Change for this compound |
| N-H (ureido) | ~6.4, ~6.3 | No significant change expected. |
| H-6a | ~4.5 | No significant change expected. |
| H-3a | ~4.3 | No significant change expected. |
| H-4 | ~3.1 | Minor shift expected due to change in side chain electronics. |
| H-6, H-6' (SCH₂) | ~2.9, ~2.7 | No significant change expected. |
| α-CH₂ (side chain) | ~2.2 | Signal disappears. Replaced by a methine (CH) proton signal, expected to shift downfield (>2.5 ppm) due to the influence of two carboxyl groups. |
| β, γ-CH₂ (side chain) | ~1.7 - 1.4 | Signals will experience shifts due to the altered electronic environment and coupling changes. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
| Carbon Assignment (Biotin) | Chemical Shift (δ) ppm | Predicted Change for this compound |
| C=O (carboxyl) | ~178 | A second, similar carboxyl signal will appear in this region. |
| C=O (ureido) | ~163 | No significant change expected. |
| C-4 | ~61 | Minor shift expected. |
| C-3a | ~60 | Minor shift expected. |
| C-6a | ~55 | Minor shift expected. |
| C-6 | ~40 | No significant change expected. |
| α-C (side chain) | ~34 | Signal disappears. Replaced by a methine (CH) carbon signal, expected to be in a similar or slightly downfield position. |
| β, γ, δ-C (side chain) | ~28, ~28, ~25 | Signals will experience shifts due to the altered structure of the side chain terminus. |
HRMS is used to determine the precise molecular weight and elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₆N₂O₅S.
Calculated Mass: The theoretical monoisotopic mass of the neutral molecule is 288.0780 g/mol .
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 289.0858. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 287.0702.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. nih.govresearchgate.netnih.gov While the fragmentation of d-Biotin is well-studied, that of this compound can be predicted.
| d-Biotin (C₁₀H₁₆N₂O₃S) | This compound (C₁₁H₁₆N₂O₅S) |
| Molecular Formula | C₁₀H₁₆N₂O₃S |
| Monoisotopic Mass | 244.0882 Da |
| Common Fragments | Cleavage of the valeric acid side chain. Loss of H₂O and CO₂. Fragmentation of the ureido ring. |
Vibrational spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared light. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Biotin) | Predicted Change for this compound |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (broad) | This band is expected to be significantly broader and more intense due to the presence of two interacting carboxyl groups. |
| N-H (Ureido) | Stretching | ~3300 - 3400 | No significant change expected. May be partially obscured by the broad O-H band. |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | No significant change expected. |
| C=O (Carboxylic Acid) | Stretching | ~1710 | This peak may broaden or split into two distinct peaks due to symmetric and asymmetric stretching of the two C=O groups, depending on hydrogen bonding. |
| C=O (Ureido) | Stretching | ~1630 | No significant change expected. |
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. nih.govacs.org While the crystal structure for this compound has not been reported, the extensive crystallographic studies on d-Biotin provide a robust model for its core structure. nist.govnih.govresearchgate.net
d-Biotin Crystal Structure Data:
Crystal System: Orthorhombic nist.gov
Space Group: P2₁2₁2₁ nist.gov
Unit Cell Dimensions: a = 5.19 Å, b = 10.33 Å, c = 21.00 Å nist.gov
Key Structural Features: The two five-membered rings (tetrahydrothiophene and imidazolidinone) are fused in a cis configuration. The valeric acid side chain adopts an extended conformation.
For this compound, it is expected that the bicyclic ureido-thiolane core would retain the same fundamental bond lengths, angles, and cis-fused stereochemistry. The primary structural divergence would occur in the conformation of the butane-1,1-dicarboxylic acid side chain and, consequently, in the intermolecular hydrogen bonding network within the crystal lattice. These differences would result in a unique crystal system, space group, and unit cell parameters for this compound.
Computational Chemistry Approaches to this compound Structure and Conformation
Computational chemistry provides powerful tools for investigating the molecular properties of compounds like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into the electronic structure, stability, and conformational dynamics of the molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting the geometries, reaction energies, and other properties of molecules. For this compound, DFT calculations can elucidate its electronic properties and thermodynamic stability.
A typical DFT study of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich or electron-poor. This is particularly useful for understanding potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions such as hydrogen bonding.
| Calculated Property | Significance | Hypothetical Value for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | Measure of the net molecular polarity. | 4.8 D |
| An interactive data table presenting hypothetical results from a DFT analysis of this compound, illustrating the types of insights such calculations would provide. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound in a simulated environment, such as in aqueous solution.
For this compound, MD simulations would be particularly valuable for exploring the flexibility of the hexanedioic acid side chain and its interaction with the rigid bicyclic core. The simulations can reveal the preferred conformations (rotamers) of the side chain and the energetic barriers between them. This is crucial for understanding how the molecule might interact with and bind to biological targets.
An MD simulation would typically involve placing the this compound molecule in a box of solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds. Analysis of the resulting trajectory can provide information on various structural parameters, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize the solvation shell around the molecule.
| Simulation Parameter | Information Gained | Expected Findings for this compound |
| RMSD of Bicyclic Core | Stability of the rigid ring system. | Low fluctuations, indicating high stability. |
| RMSF of Side Chain Atoms | Flexibility of the dicarboxylic acid chain. | High fluctuations, particularly towards the terminal carboxyl group. |
| Solvent Accessible Surface Area (SASA) | Exposure of the molecule to the solvent. | Fluctuations depending on the side chain conformation. |
| Intramolecular Hydrogen Bonds | Presence and stability of hydrogen bonds within the molecule. | Potential for transient hydrogen bonds involving the carboxyl groups and ureido group. |
| An interactive data table summarizing the expected outcomes from a Molecular Dynamics simulation of this compound, focusing on its conformational dynamics. |
Biotin Diacid As a Building Block in Chemical Synthesis
Utility in the Synthesis of Biotin (B1667282) Analogs and Derivatives
The presence of two carboxyl groups allows for diverse chemical transformations, enabling the creation of novel biotin analogs and derivatives with tailored properties.
Esterification and Amidation Reactions for Conjugation
The carboxylic acid moieties of biotin diacid are readily converted into esters and amides, providing a common strategy for conjugating biotin to other molecules. nih.gov These reactions are fundamental in creating biotinylated compounds for various applications.
Esterification: This process involves reacting the carboxylic acid with an alcohol. For instance, biotinylated flavones have been synthesized by reacting 6-hydroxyflavone (B191506) with biotin, forming an ester linkage. researchgate.net
Amidation: This involves the reaction of the carboxylic acid with an amine. This is a widely used method for attaching biotin to proteins, peptides, and other biomolecules. nih.govinterchim.fr The formation of an amide bond is also a key step in creating biotinylated nanoparticles and other drug delivery systems. researchgate.net
These conjugation reactions are often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more reactive intermediate, enhancing the efficiency of the coupling process. interchim.frthermofisher.com
Preparation of Biotinylated Probes and Ligands
This compound serves as a starting material for the synthesis of biotinylated probes and ligands, which are instrumental in affinity chromatography, immunoassays, and other bioanalytical techniques. interchim.frsartorius.com The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is harnessed for detection and purification purposes. libretexts.org
The synthesis of these probes often involves attaching this compound to a linker arm, which can be a polyethylene (B3416737) glycol (PEG) chain to improve water solubility and reduce steric hindrance. interchim.frbroadpharm.com This spacer allows the biotin moiety to bind more effectively to avidin or streptavidin. nih.gov For example, biotinylated ligands have been developed for use in fluorescence resonance energy transfer (FRET)-based assays. researchgate.net
Table 1: Examples of Biotinylated Probes and Their Synthesis
| Probe/Ligand | Synthesis Method | Application |
| Biotinylated Flavones | Esterification of 6-hydroxyflavone with biotin. researchgate.net | Fluorescent reporter and cancer-targeting unit. researchgate.net |
| Biotinylated Polysaccharides | Esterification of Portulaca oleracea polysaccharides with biotin. rsc.org | Anti-tumor drug delivery. rsc.org |
| Biotinylated Oligonucleotides | Solid-phase synthesis using a protected biotin-containing deoxycytidine building block. nih.gov | Isolation and purification of RNA-protein complexes. nih.gov |
| Biotinylated Triterpenoids | Solid-phase synthesis connecting terpenes to biotin via a linker. researchgate.net | Identification of molecular targets of antitumor compounds. researchgate.net |
Incorporation into Polymer Scaffolds and Nanomaterials
The functional groups of this compound allow for its incorporation into various polymer scaffolds and nanomaterials, creating functionalized materials for biomedical applications. researchgate.net
Polymer Scaffolds: Biotin-functionalized polyesters have been synthesized for targeted drug delivery to cancer cells. These polymers can self-assemble into nanoaggregates that encapsulate anticancer drugs. acs.org
Nanoparticles: Biotin can be attached to the surface of preformed polymeric nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA). nih.gov This surface modification enables the targeted delivery of the nanoparticles to specific cells or tissues. Biotin-doped conducting polymer nanowires have also been developed for electrochemical sensing of cells. acs.org
The immobilization of biotinylated nanoparticles on the surface of cells, such as T lymphocytes, is being explored as a strategy for cell-mediated drug delivery. nih.gov
Applications in Multi-Step Organic Synthesis
Beyond its use in creating biotinylated molecules, the diacid functionality of this compound presents unique opportunities in multi-step organic synthesis.
Carbon-Carbon Bond Formation via the Diacid Functionality
While direct carbon-carbon bond formation using the carboxylic acid groups of this compound is not a common strategy, the principles of C-C bond formation are central to the biosynthesis of biotin itself. The biosynthesis of the pimelic acid precursor of biotin involves a modified fatty acid synthesis pathway. nih.gov Enzymes like biotin-dependent carboxylases play a crucial role in carbon-carbon bond formation in various metabolic pathways by catalyzing the transfer of a carboxyl group. mdpi.comuni-graz.atacs.org
In synthetic chemistry, the dicarboxylic acid structure can be a precursor for creating cyclic compounds or for introducing specific functionalities that can then participate in carbon-carbon bond-forming reactions. For instance, the meso-anhydride derived from a related diacid is a key building block in the industrial synthesis of (+)-biotin, where it undergoes enantioselective reduction. researchgate.net
Selective Derivatization of Carboxylic Acid Groups
The two carboxylic acid groups of this compound can be selectively modified to create heterofunctionalized derivatives. This allows for the attachment of two different molecules to the biotin scaffold.
A strategy for achieving selective derivatization involves protecting one of the carboxylic acid groups while the other is reacted. For example, a protected biotin-containing deoxycytidine building block has been synthesized for the solid-phase synthesis of biotinylated oligonucleotides. nih.gov In another instance, 2,2′-bipyridine-4,4′-dicarboxylic acid was derivatized to create ligands containing both ethacrynic acid and biotin. researchgate.net
The ability to selectively modify the carboxylic acid groups expands the utility of this compound as a versatile building block, enabling the construction of complex and multifunctional molecules for a wide range of applications in chemistry and biology.
Chemoenzymatic Synthesis Employing this compound
The integration of enzymatic steps within classical chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for producing complex chiral molecules like d-biotin. A key building block in some of these synthetic routes is a dicarboxylic acid derivative of an imidazolidone, which can be considered a "this compound." Specifically, cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid serves as a critical starting material. researchgate.netnih.gov
A notable chemoenzymatic method involves the asymmetric synthesis of a d-biotin intermediate lactone, (3aS,6aR)-tetrahydro-1,3-dibenzylhexahydro-1H-Furo[3,4-d]imidazole-2,4-dione. researchgate.net This process utilizes the desymmetrization of a meso-diol intermediate, which is derived from the parent dicarboxylic acid. The key enzymatic step is catalyzed by a lipase (B570770), which selectively acylates one of the two hydroxyl groups of the meso-diol, thereby creating the desired chirality.
Research findings have demonstrated the efficacy of using an immobilized lipase from Rhizomucor miehei (Lipozyme RM IM) for this desymmetrization. researchgate.net The reaction conditions have been optimized to achieve high enantiomeric excess (e.e.) and yield. For instance, conducting the reaction in a Dioxane/Toluene solvent system at 35°C has proven effective. researchgate.net Following the enzymatic resolution, the synthesis is completed through conventional chemical steps, including oxidation and lactonization, to furnish the target biotin intermediate. researchgate.net This chemoenzymatic route is valued for its high stereoselectivity and the operational stability of the biocatalyst, which can often be recovered and reused. researchgate.net
Table 1: Lipozyme RM IM-catalyzed Desymmetrization of a this compound-derived meso-diol
| Parameter | Condition/Value | Reference |
|---|---|---|
| Enzyme | Lipozyme RM IM (immobilized) | researchgate.net |
| Substrate | meso-diol derived from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid | researchgate.net |
| Reaction Type | Desymmetrization (Acylation) | researchgate.net |
| Solvent System | Dioxane/Toluene (1:3, v/v) | researchgate.net |
| Temperature | 35 °C | researchgate.net |
| Achieved Yield | >90% | researchgate.net |
| Enantiomeric Excess (e.e.) | >98% | researchgate.net |
| Enzyme Stability | Retained >80% activity after 10 cycles | researchgate.net |
Another chemoenzymatic approach utilizes a polymer-supported pig liver esterase (PLE) for the highly enantioselective hydrolysis of meso-dicarboxylic esters derived from the same this compound. alljournals.cn This method also provides a practical route to chiral intermediates for d-biotin synthesis.
Role as a Precursor in Non-Natural Biotinoid Synthesis
The structural framework of this compound and related dicarboxylic acid precursors, such as pimelic acid, provides a versatile scaffold for the synthesis of non-natural biotinoids. plos.orgnih.gov These synthetic analogues are crucial tools for probing the biological functions of biotin-dependent enzymes and for developing novel therapeutics. asm.org Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is the natural precursor for the biosynthesis of biotin's valeric acid side chain and part of its ring structure. plos.orgresearchgate.net
The dicarboxylic nature of these precursors is key to their utility. The two carboxylic acid groups offer reactive handles for a variety of chemical modifications. Synthetic chemists can leverage these functional groups to construct analogues with altered ring structures, modified side chains, or appended reporter groups. For example, derivatives of pimelic acid are actively investigated in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer effects. ontosight.ai
By starting with a this compound building block like cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, chemists can access the core bicyclic imidazolidone structure. This core can then be elaborated through various chemical reactions. Instead of completing the synthesis to yield natural d-biotin, the synthetic pathway can be diverted to introduce non-natural elements. This allows for the systematic modification of the molecule to explore structure-activity relationships. For instance, the valeric acid side chain, which is crucial for the covalent attachment of biotin to enzymes, can be replaced with chains of different lengths, rigidities, or functionalities. nih.gov Such modifications can modulate the binding affinity of the biotinoid to avidin and streptavidin or alter its interaction with biotin-dependent carboxylases. nih.govwikipedia.org
The synthesis of these non-natural biotinoids is instrumental in developing novel biochemical probes and potential inhibitors for biotin-dependent enzymes, which are vital in metabolic processes like fatty acid synthesis and gluconeogenesis. asm.orgnih.gov
Advanced Analytical Methodologies for Biotin Diacid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating and quantifying biotin (B1667282) diacid within complex mixtures. The selection of a specific technique is dictated by the sample's nature, the required level of sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, ELSD, MS)
High-Performance Liquid Chromatography (HPLC) is a primary and versatile tool for analyzing biotin diacid, and its capabilities are greatly expanded when paired with different detectors.
UV Detection: this compound has a low UV absorbance, which makes direct UV detection difficult for quantifying trace amounts. service.gov.ukcir-safety.org It is, however, suitable for higher concentrations. The weak and non-specific UV absorption of biotin occurs at low wavelengths, around 200-220 nm, a region where interference from other organic molecules is common. cir-safety.orggoogle.comrjptonline.orgptfarm.pl
Evaporative Light Scattering Detection (ELSD): ELSD provides a more universal detection approach for non-volatile compounds like this compound because it doesn't depend on the analyte having a chromophore. The detector's response is related to the analyte's concentration, making it useful for quantification.
Mass Spectrometry (MS) Detection: The combination of HPLC with mass spectrometry (LC-MS) yields the highest sensitivity and selectivity for analyzing this compound. thermofisher.com This powerful pairing allows for clear identification and quantification, even in complex biological samples. nih.gov A commonly used ionization method for this compound is electrospray ionization (ESI). nih.gov
Table 1: Comparison of HPLC Detection Modes for this compound Analysis
| Detector | Principle | Advantages for this compound Analysis | Limitations for this compound Analysis |
| UV/Vis | Measures the analyte's light absorption. | Simple and cost-effective. | Low sensitivity and selectivity due to a weak chromophore. service.gov.uk |
| ELSD | Measures light scattered by analyte particles after solvent evaporation. | Universal detection for non-volatile compounds, independent of optical properties. | Can have a non-linear response and lower sensitivity compared to MS. |
| MS | Measures the mass-to-charge ratio of ionized analytes. | High sensitivity, high selectivity, and provides structural information. thermofisher.comnih.gov | Higher cost and greater complexity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for this compound analysis, though it necessitates a derivatization step to make the non-volatile diacid suitable for GC. researchgate.netillinois.edu This is usually done by converting the carboxylic acid groups into more volatile esters, for example, through methylation to form the dimethyl ester. researchgate.net The subsequent mass spectrometric detection offers high sensitivity and a distinct fragmentation pattern for reliable identification. researchgate.net Predicted GC-MS spectra for derivatized biotin are available in databases and can serve as a reference. hmdb.ca
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) separates molecules based on their charge and size. nih.gov As a dicarboxylic acid, this compound is negatively charged at neutral to alkaline pH, making it a good candidate for CE analysis. researchgate.net This technique provides high separation efficiency with small sample volumes. science.gov The effectiveness of CE can be further improved by coupling it with sensitive detectors like mass spectrometry (CE-MS).
Spectrometric Quantification and Purity Assessment
Spectrometric techniques are vital for the absolute quantification and purity evaluation of this compound, offering in-depth structural and quantitative data.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute concentration of a substance without needing a specific standard of the same compound. aps2025.orguni-duesseldorf.de By comparing the integral of a specific signal from this compound to that of a certified internal standard, a direct and highly accurate quantification can be made. acs.org Both ¹H and ¹³C qNMR can be utilized, providing high precision and traceability.
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, Accurate Mass) for Trace Analysis
For detecting and quantifying this compound at very low levels, advanced mass spectrometry techniques are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides outstanding selectivity and sensitivity. nih.govresearchgate.net It works by selecting a precursor ion of this compound, fragmenting it, and then monitoring specific product ions. diva-portal.org This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and enables dependable quantification at trace levels, which is crucial for analyzing biological samples. researchgate.net
Accurate Mass Measurement: High-resolution mass spectrometers, like time-of-flight (TOF) or Orbitrap instruments, deliver precise mass measurements. nih.govpreveligelab.org This high accuracy helps in confidently determining the elemental composition of this compound and its metabolites, which aids in their identification in complex mixtures, sometimes even without authentic standards. nih.govmassbank.eu
Development and Validation of Assays for this compound Detection as an Impurity or Reference Standard
The detection and quantification of this compound, a known process-related impurity of Biotin, are critical for ensuring the quality and purity of Biotin active pharmaceutical ingredients (APIs). synzeal.compharmaffiliates.com The development of robust analytical assays is essential for its identification, typically as part of the quality control (QC) process during the commercial production of Biotin. synzeal.com These analytical methods must undergo rigorous validation to ensure they are reliable, accurate, and fit for purpose.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is the predominant technique for the analysis of Biotin and its impurities. rjptonline.orgrjptonline.org The development of an HPLC method for detecting this compound involves a systematic approach to optimize chromatographic conditions to achieve adequate separation from the main Biotin peak and other related substances. Key parameters that are adjusted during method development include the column type (e.g., C18), mobile phase composition (typically a buffered aqueous solution and an organic modifier like acetonitrile), flow rate, and detector wavelength (commonly in the low UV range, such as 200 nm). rjptonline.orgmdpi.com
Once a suitable method is developed, it must be validated in accordance with regulatory guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose. The core validation parameters for an assay designed to quantify this compound as an impurity include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
Specificity: The assay's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main API (Biotin), other impurities, and degradation products. This is typically demonstrated by showing baseline separation of the this compound peak from all other peaks in the chromatogram. rjptonline.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this range would typically span from the reporting limit to well above the specified limit for that impurity. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable. rjptonline.orgresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of this compound reference standard is spiked into a sample matrix. Recovery percentages are expected to be within a pre-defined range, for instance, 95-105%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), with results expressed as the relative standard deviation (%RSD), which should be below an established threshold (e.g., <5%). rjptonline.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for an impurity method, as the LOQ must be at or below the reporting threshold for the impurity. researchgate.net
The following table summarizes typical validation parameters and acceptance criteria for an HPLC assay for this compound.
Table 1: HPLC Assay Validation Parameters for this compound Impurity Detection
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to separate and detect this compound from Biotin and other impurities. | Peak for this compound is well-resolved from other peaks (Resolution > 2). |
| Linearity | Proportional response over a defined concentration range. | Correlation Coefficient (r²) ≥ 0.99. rjptonline.orgresearchgate.net |
| Range | The interval between the upper and lower concentrations of the analyte. | Typically from LOQ to 150% of the specified impurity limit. rjptonline.org |
| Accuracy | Closeness of the measured value to the true value, determined by recovery studies. | Recovery between 95.0% and 105.0%. researchgate.net |
| Precision (%RSD) | Agreement between repeated measurements. | Repeatability (Intra-assay): ≤ 5% Intermediate Precision (Inter-assay): ≤ 5%. rjptonline.org |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Must be ≤ the reporting threshold for the impurity. researchgate.net |
Standardization and Reference Material Characterization for this compound
The use of well-characterized reference materials is a fundamental requirement for the accurate quantification of impurities in pharmaceutical products. axios-research.comsigmaaldrich.com For this compound, a certified reference standard is necessary for various applications, including analytical method validation, quality control applications, and stability studies. synzeal.comaxios-research.com These reference materials provide a benchmark against which production batches of Biotin can be compared.
The standardization of a this compound reference material is a comprehensive process to confirm its identity, purity, and potency. This process is conducted in compliance with stringent quality standards, such as those outlined by ISO 17034 and ISO/IEC 17025 for Certified Reference Materials (CRMs). sigmaaldrich.com
Characterization involves several analytical techniques:
Identity Confirmation: The chemical structure of the reference material is unequivocally confirmed.
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, which should match the theoretical mass of this compound (288.32 g/mol ). pharmaffiliates.combiosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups, ensuring it corresponds to 4-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]butane-1,1-dicarboxylic acid. synzeal.com
Purity Assessment: The purity of the reference standard is quantitatively determined, typically using a high-resolution chromatographic method like HPLC. The purity is often reported as a percentage based on the area of the principal peak relative to the total area of all peaks in the chromatogram.
Certificate of Analysis (COA): A comprehensive document that accompanies the reference standard. axios-research.com The COA includes all characterization data, such as the lot number, chemical and physical properties, results of identity and purity tests, assigned purity value with its uncertainty, and recommended storage conditions.
The availability of a characterized this compound reference standard is crucial for pharmaceutical manufacturers to accurately quantify this specific impurity, ensuring that their Biotin API meets the stringent purity requirements set by pharmacopeias and regulatory authorities. synzeal.com
Table 2: Characterization Profile of this compound Reference Material
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]butane-1,1-dicarboxylic acid | synzeal.com |
| Synonym | Biotin EP Impurity B, this compound | synzeal.compharmaffiliates.com |
| CAS Number | 57671-79-1 | synzeal.compharmaffiliates.com |
| Molecular Formula | C₁₁H₁₆N₂O₅S | pharmaffiliates.combiosynth.com |
| Molecular Weight | 288.32 g/mol | pharmaffiliates.combiosynth.com |
| Typical Use | Analytical Method Development, Method Validation (AMV), Quality Control (QC) Testing | synzeal.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Biotin |
| Acetonitrile |
Reaction Chemistry and Functional Group Interconversions of Biotin Diacid
Reactivity of the Carboxylic Acid Moieties
The presence of two carboxylic acid groups in biotin (B1667282) diacid opens up numerous avenues for chemical modification, allowing for the synthesis of a wide array of derivatives. These reactions are fundamental to the preparation of biotin-based probes and bioconjugates.
The carboxylic acid groups of biotin diacid can be readily converted into esters, amides, and anhydrides through standard organic transformations. These reactions typically involve the activation of the carboxyl group to enhance its electrophilicity.
Esterification is a common modification. The conversion of the carboxylic acids to their corresponding esters can be achieved through Fischer esterification, reacting the diacid with an alcohol in the presence of a strong acid catalyst. Alternatively, for milder conditions, the diacid can be reacted with a diazoalkane, such as diazomethane (B1218177), to yield methyl esters. A patent for the synthesis of d,l-biotin describes the preparation of a methyl ester by reacting the free acid in methanol (B129727) with a diazomethane solution in ether nih.gov.
Amidation is arguably one of the most significant reactions of biotin's carboxylic acid functionality, forming the basis of biotinylation technologies for labeling proteins and other biomolecules. The direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxyl groups are typically activated first. A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. For instance, the carboxylic acid of biotin can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) acs.org. This highly reactive intermediate can then be treated with an amine to form an amide bond.
A widely employed method for amidation under milder conditions is the use of N-Hydroxysuccinimide (NHS) esters. The dicarboxylic acid can be reacted with N,N'-disuccinimidyl carbonate to form a bis-NHS ester. This activated species readily reacts with primary amines to form stable amide linkages oup.com. This approach is central to the synthesis of biotin-tagged chemical cross-linkers oup.com. The reaction of biotin-NHS with amino groups is a cornerstone of biotinylation techniques oup.com.
Anhydride (B1165640) formation can occur intramolecularly if the two carboxylic acid groups are suitably positioned to form a cyclic anhydride, typically a five- or six-membered ring. In the context of biotin synthesis, a precursor dicarboxylic acid, 1,3-dibenzyl-imidazolidone-(2)-cis-4,5-dicarboxylic acid, is heated with acetic anhydride to form the corresponding cyclic anhydride nih.gov. For a this compound with a flexible linker separating the two carboxyl groups, intermolecular anhydride formation could be favored, or intramolecular cyclization might occur if the chain length is appropriate. The formation of a mixed anhydride is also a method for activating the carboxyl group for subsequent reactions acs.org.
Table 1: Key Reagents and Conditions for Carboxylic Acid Modifications of Biotin and its Analogs
| Transformation | Reagent(s) | Typical Conditions | Product | Reference(s) |
| Esterification | Diazomethane in ether | Room temperature | Methyl ester | nih.gov |
| Amidation (via acid chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine | 1. Varies 2. Room temperature | Amide | acs.org |
| Amidation (via NHS ester) | N,N'-Disuccinimidyl carbonate, triethylamine (B128534) | Room temperature, DMF | N-Hydroxysuccinimide ester | oup.com |
| Anhydride Formation | Acetic anhydride | Heating | Cyclic anhydride | nih.gov |
Decarboxylation Reactions and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be induced under various conditions, including thermal, photochemical, and enzymatic catalysis. The susceptibility of a carboxylic acid to decarboxylation is highly dependent on its structure, particularly the presence of activating groups.
Thermal Decarboxylation of simple aliphatic dicarboxylic acids like pimelic acid, a precursor in biotin biosynthesis, generally requires high temperatures. However, the presence of specific functional groups can facilitate this process. For instance, the thermal decarboxylation of 7-carboxy-7-isopropenylpimelic acid has been studied, demonstrating that structural features influence the reaction outcome wikipedia.org. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds, proceeding through a reactive intermediate researchgate.net. While not directly applicable to a typical this compound, this illustrates the principle of structure-dependent thermal decarboxylation.
Photochemical Decarboxylation offers a milder alternative for the removal of carboxyl groups. Visible-light photoredox catalysis has been successfully employed for the decarboxylative reduction of various carboxylic acids, including dicarboxylic acids acs.orgresearchgate.netnih.gov. This method often involves the use of a photocatalyst that, upon excitation with light, can induce single-electron transfer from the carboxylate, leading to the formation of a radical intermediate that subsequently loses CO₂ nih.govnih.gov. Regioselective monodecarboxylation of differently substituted dicarboxylic acids has been achieved using these photocatalytic methods acs.orgnih.gov. This suggests that for a this compound, it might be possible to selectively remove one of the two carboxyl groups under photochemical conditions.
Enzymatic Decarboxylation is a key process in the biological context of biotin. Biotin-dependent enzymes, known as decarboxylases, couple the decarboxylation of organic acids to ion transport nih.gov. The mechanism of decarboxylation of carboxybiotin, the carboxylated form of biotin, has been studied in detail, revealing different mechanisms at high and low pH oup.comrsc.org. While this is an enzymatic process, it provides insight into the inherent chemical reactivity of the biotin ring system and its interaction with the carboxyl group.
Table 2: Comparison of Decarboxylation Methods for Carboxylic Acids
| Method | Conditions | Mechanism | Key Features | Reference(s) |
| Thermal | High temperature | Varies, often cyclic transition states | Can be harsh, structure-dependent | wikipedia.orgresearchgate.net |
| Photochemical | Visible light, photocatalyst | Radical intermediates via single-electron transfer | Mild conditions, potential for regioselectivity | acs.orgresearchgate.netnih.govnih.govnih.gov |
| Enzymatic | Physiological conditions, specific enzymes | Enzyme-catalyzed | Highly specific and efficient in biological systems | oup.comnih.govrsc.org |
Modifications of the Thiophene (B33073) and Imidazole (B134444) Rings
The fused heterocyclic ring system of biotin, comprising a thiophene and an imidazole (ureido) ring, is crucial for its biological activity. Chemical modifications of these rings can lead to analogues with altered properties.
Alterations to the thiophene and imidazole rings can involve ring opening, cleavage, or modification of the heteroatoms.
The thiophene ring is relatively stable, but its sulfur atom can be a site for chemical reactions. In the biosynthesis of biotin, the thiophene ring is formed in the final step by the insertion of a sulfur atom into dethiobiotin, a reaction catalyzed by biotin synthase nih.govnih.gov. The reverse process, desulfurization, can be achieved chemically, for example, using Raney nickel, which would lead to the opening of the thiophene ring and the formation of a diaminopimelic acid derivative. In the context of fuel biodesulfurization, enzymes from Rhodococcus qingshengii can cleave the C-S bonds of the thiophene ring in dibenzothiophene (B1670422) nih.gov.
The imidazole ring (or more accurately, the ureido moiety in biotin) is also a key functional component. The nitrogen atoms of the ureido group are involved in the carboxylation-decarboxylation cycle in biotin-dependent enzymes. The cleavage of the imidazole ring is a more drastic modification. Studies on the anticancer drug temozolomide, which also contains an imidazole ring, have shown that ring cleavage can be induced by low-energy electron attachment frontiersin.org. While the conditions are specific, it demonstrates the potential for fragmentation of the imidazole ring system. The binding of diaminobiotin, an analogue lacking the imidazolone (B8795221) ring, to avidin (B1170675) has been studied, highlighting the importance of this ring for molecular recognition nih.gov.
Biotin has three contiguous stereocenters in its natural (+)-biotin form, which are crucial for its biological activity. The stereoselective synthesis of biotin and its precursors is a significant area of research, and these syntheses provide insights into the mechanisms of stereochemical control.
Stereochemical inversion or retention at one or more of these centers would lead to diastereomers of this compound. The synthesis of epi-biotin sulfone has been reported, involving a late-stage diastereoselective Haller-Bauer reaction to introduce the side chain acs.org. This demonstrates that stereochemical outcomes can be controlled during the synthesis of biotin analogues. Epimerization at one of the stereocenters is a potential side reaction under certain conditions, for example, during the synthesis of biotin sulfone derivatives acs.org.
The stereoselective synthesis of biotin often relies on chiral starting materials or chiral catalysts to control the formation of the stereocenters. For example, the synthesis of a key bicyclic intermediate for (+)-biotin production has been achieved with high stereoselectivity from L-cystine rsc.org. Another approach involves the catalytic, highly enantioselective desymmetrization of a meso cyclic anhydride precursor rsc.org. These methods highlight the importance of carefully controlled reaction pathways to achieve the desired stereochemistry.
Photochemical and Thermochemical Transformations of this compound
Beyond the decarboxylation reactions discussed earlier, this compound can undergo other transformations when subjected to light or heat.
Photochemical Transformations of biotin derivatives have been explored, particularly in the context of creating photoactivatable probes. "Photobiotin" is a derivative that incorporates a photoactivatable aryl azide (B81097) group. Upon exposure to UV light, this group forms a highly reactive nitrene that can insert into C-H and N-H bonds non-specifically, allowing for the covalent labeling of nearby molecules wikipedia.orgthermofisher.com. This principle could be applied to a this compound to create photo-crosslinking agents. The interaction of biotin with photosensitizers has also been studied in the context of photoelectrochemical detection systems acs.orgnih.gov. A study on the persistence of vitamins in seawater showed that biotin is rapidly destroyed when exposed to sunlight, indicating its susceptibility to photodegradation nih.gov.
Thermochemical Transformations of biotin are influenced by its structure and environment. The binding of biotin to avidin or streptavidin dramatically increases the thermal stability of the proteins, with the denaturation temperature increasing significantly nih.govresearchgate.netacs.org. This indicates a strong and stabilizing interaction. The thermal degradation of biotin itself has been studied in the context of its stability in various conditions. In seawater, biotin activity was found to generally increase at elevated temperatures in the dark, suggesting decomposition to more active products nih.gov. Bacterial degradation of biotin can proceed through oxidation of the sulfur atom to form biotin sulfoxide (B87167) and biotin sulfone, followed by side-chain cleavage researchgate.net. These studies suggest that the thiophene ring and the carboxylic acid side chain are potential sites for thermochemical reactions.
Electrochemistry of this compound and its Derivatives
The electrochemical behavior of biotin and its derivatives has been a subject of scientific inquiry, primarily focusing on the redox activity of the carboxylic acid group and the sulfur atom within the thiophene ring. While direct electrochemical studies specifically on "this compound" are not extensively documented in peer-reviewed literature, the electrochemical characteristics can be inferred from the well-established behavior of biotin's single carboxylic acid moiety and from studies on analogous dicarboxylic acids.
The electrochemical reduction of the carboxylic acid group in biotin, which is structurally analogous to the carboxyl groups in this compound, has been characterized. In aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), biotin undergoes a one-electron reduction at a platinum electrode. nih.govnanoge.org This process leads to the formation of a carboxylate anion and dihydrogen gas, occurring through a direct discharge of the carboxylic acid at the electrode surface. nih.gov The formal reduction potential for this process is in the range of -1.6 to -1.8 V versus the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple. nih.govnanoge.org
Cyclic voltammetry studies have shown that this reduction is chemically reversible on the short timescale of the experiment. sigmaaldrich.com However, over longer periods, such as in controlled potential electrolysis, the conversion to the carboxylate anion is chemically irreversible. sigmaaldrich.com The reduction mechanism is described as a slow, non-reversible heterogeneous electron transport. nanoge.org
The oxidation of biotin has also been investigated. On a Nafion-modified boron-doped diamond (BDD) electrode, biotin can be oxidized at a potential of approximately +1.8 V versus a silver/silver chloride (Ag/AgCl) reference electrode. rwth-aachen.denih.gov While the precise oxidation products of biotin under these electrochemical conditions have not been fully elucidated, it is known that the sulfur atom in the thiophene ring can be chemically oxidized by strong oxidizing agents to form biotin sulfoxide and biotin sulfone. rwth-aachen.de
The electrochemical properties of dicarboxylic acids, which are structurally relevant to this compound, have also been studied. For instance, the electrochemical reduction of various dicarboxylic acids has been shown to be dependent on the length of the carbon chain separating the two carboxyl groups. This suggests that for this compound, the electrochemical behavior of one carboxylic acid group could be influenced by the presence of the second.
Derivatives of biotin where the carboxylic acid group is modified for electrochemical detection have been synthesized. For example, biotin labeled with ferrocene has been studied for its electrochemical behavior at a Nafion-film-coated glassy carbon electrode. researchgate.net These derivatives are often used in the development of electrochemical biosensors.
Below is a data table summarizing the key electrochemical parameters for biotin's carboxylic acid group, which serves as a model for the expected behavior of this compound.
| Compound/Functional Group | Electrode | Solvent/Electrolyte | Technique | Potential (V) | Reference Electrode | Notes |
| Biotin (Carboxylic Acid) | Platinum | DMF | Cyclic Voltammetry | -1.6 | Fc/Fc⁺ | One-electron reduction. nanoge.org |
| Biotin (Carboxylic Acid) | Platinum | DMSO | Cyclic Voltammetry | -1.8 | Fc/Fc⁺ | One-electron reduction. nanoge.org |
| Biotin | Nafion-modified BDD | 0.2 M phosphate (B84403) buffer (pH 2) | Amperometry | +1.8 | Ag/AgCl | Oxidation of the biotin molecule. rwth-aachen.denih.gov |
Interactive Data Table
Users can filter and sort the data based on the parameters provided.
Mechanistic Investigations of Chemical Reactions Involving Biotin Diacid
Transition State Analysis and Reaction Pathway Elucidation
Specific research findings detailing transition state analysis or reaction pathway elucidation for chemical reactions directly involving Biotin (B1667282) Diacid were not found within the provided search snippets. The literature that does discuss transition states and reaction pathways primarily relates to the interactions of biotin with binding proteins like avidin (B1170675) and streptavidin plos.orgnih.govbiorxiv.orgaimspress.comduke.edu. Other related mechanistic discussions include the release of CO₂ from carboxy-biotin chemrxiv.org and various reaction mechanisms encountered during the synthesis of biotin researchgate.net.
Q & A
Q. What are the standard methods for synthesizing Biotin Diacid in laboratory settings?
this compound is synthesized through multi-step organic reactions, often involving acid hydrolysis and decarboxylation of precursor compounds. A key step includes the introduction of a malonate residue into a cyclic phosphonium salt intermediate, followed by acid hydrolysis to form the diacid structure . Green chemistry principles, such as using non-toxic solvents (e.g., ethanol) and optimizing reaction conditions via design of experiments (DOE), are critical for improving yields (60–80%) and minimizing waste .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structural purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the molecular structure and purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Fourier-Transform Infrared (FT-IR) spectroscopy can monitor functional groups (e.g., carboxylic acid stretching at ~2500–3300 cm⁻¹) and assess reaction progress in real time . UV-Vis spectroscopy is useful for studying photostability and electronic transitions in applications like UV protection .
Q. What are the primary applications of this compound in protein modification studies?
this compound is used in bioconjugation strategies, such as labeling proteins via amine-reactive chemistries (e.g., NHS ester coupling). Its diacid structure enhances water solubility, making it suitable for modifying hydrophilic biomolecules. Advanced biotinylation techniques leverage its carboxylic acid groups for site-specific modifications, critical in ELISA, Western blotting, and affinity chromatography .
Advanced Research Questions
Q. How does the molar ratio of this compound to amine reactants influence reaction kinetics in conjugation studies?
The base-to-diacid molar ratio (RB/A) directly impacts reaction efficiency. For example, in amine-diacid systems, a linear relationship between RB/A and signal ratios in Direct Analysis in Real Time Mass Spectrometry (DART-MS) can predict reactivity. Optimal ratios (e.g., 0.5–10 mM amine vs. 10 mM diacid) minimize side reactions and ensure stoichiometric control, which is critical for synthesizing stable bioconjugates .
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound across different pH conditions?
Contradictions in reactivity (e.g., pH-dependent esterification rates) can be addressed by:
- Conducting controlled kinetic studies using FT-IR to track activation energy changes under varying pH .
- Employing DOE to isolate variables (e.g., temperature, solvent polarity) that influence proton dissociation constants (pKa) of carboxylic acid groups .
- Validating results with complementary techniques like isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in complex biochemical systems?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution at carboxylic groups) to predict reactivity with nucleophiles like amines or thiols . Molecular dynamics simulations help assess solubility and aggregation tendencies in aqueous environments, guiding solvent selection for bioconjugation . Pairing these models with experimental validation (e.g., HPLC retention times) enhances predictive accuracy .
Methodological Considerations
- Synthesis Optimization : Use response surface methodology (RSM) to identify interactions between reaction parameters (e.g., catalyst loading, temperature) .
- Data Validation : Triplicate measurements and ANOVA analysis reduce experimental error in quantitative assays (e.g., antiradical activity tests) .
- Ethical Reporting : Clearly disclose synthesis protocols and characterization data to ensure reproducibility, adhering to journal guidelines like those in Biochemistry (Moscow) and Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
